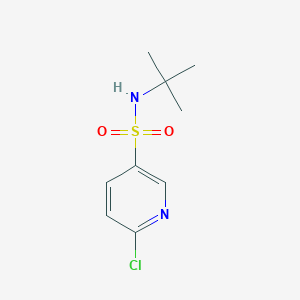

N-tert-butyl-6-chloropyridine-3-sulfonamide

Description

N-tert-butyl-6-chloropyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a chlorine atom at position 6 and a sulfonamide group at position 2. The tert-butyl moiety on the sulfonamide nitrogen introduces steric bulk, influencing physicochemical properties such as solubility, lipophilicity, and metabolic stability. This compound is of interest in medicinal chemistry and agrochemical research due to sulfonamides' versatility in hydrogen bonding and enzyme inhibition .

Properties

IUPAC Name |

N-tert-butyl-6-chloropyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-9(2,3)12-15(13,14)7-4-5-8(10)11-6-7/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOXXBWDLRALIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-tert-butyl-6-chloropyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 6-chloropyridine-3-sulfonyl chloride and tert-butylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to room temperature.

Procedure: The 6-chloropyridine-3-sulfonyl chloride is added to a solution of tert-butylamine in the chosen solvent. The mixture is stirred for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.

Chemical Reactions Analysis

N-tert-butyl-6-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

N-tert-butyl-6-chloropyridine-3-sulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Proteomics Research: The compound is used as a biochemical reagent in the study of protein interactions and functions.

Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-6-chloropyridine-3-sulfonamide depends on its specific application. In proteomics research, it may interact with proteins through covalent or non-covalent binding, affecting their structure and function. The sulfonamide group can form hydrogen bonds with amino acid residues, while the pyridine ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Key Findings:

Steric Effects : The tert-butyl group increases molecular weight by ~20% compared to the methyl analog, contributing to higher lipophilicity (LogP = 2.5 vs. 1.8) but reducing aqueous solubility (0.15 mg/mL vs. 0.45 mg/mL). This trend aligns with the "molecular obesity" concept in drug design, where bulky groups enhance metabolic stability but hinder solubility .

Synthetic Accessibility : The tert-butyl derivative is synthesized via palladium-catalyzed Suzuki coupling, as evidenced in related pyridine sulfonamide syntheses . In contrast, simpler analogs (e.g., N-methyl) are prepared through nucleophilic substitution, which is less resource-intensive.

This feature is shared across all compared compounds.

Hydrogen Bonding Capacity : The NH group in 6-chloropyridine-3-sulfonamide allows for stronger hydrogen bonding compared to the tert-butyl or methyl analogs, explaining its higher solubility (1.20 mg/mL).

Research Implications

- Medicinal Chemistry : The tert-butyl group improves metabolic stability but may reduce bioavailability due to poor solubility. This trade-off necessitates formulation optimization for in vivo applications.

- Agrochemicals : The chlorine-substituted pyridine core is common in herbicides and insecticides; the tert-butyl variant’s lipophilicity could enhance membrane permeability in plant systems.

Biological Activity

N-tert-butyl-6-chloropyridine-3-sulfonamide is a compound with notable biological activity, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 248.73 g/mol. The compound features a tert-butyl group and a chlorinated pyridine ring , which enhance its solubility and reactivity, making it valuable in medicinal chemistry applications.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against herpesviruses. Its structural characteristics allow it to interact effectively with viral components, potentially inhibiting their replication.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies show that sulfonamides, including this compound, can act as inhibitors of various enzymes and pathways associated with cancer progression. The pyridine-3-sulfonamide moiety is crucial for its biological activity, acting as both a hydrogen bond donor and receptor .

In vitro studies have demonstrated moderate cytostatic activity against several cancer cell lines. For instance, preliminary assays conducted on the NCI-60 Human Tumor Cell Lines revealed an inhibition growth percentage (IGP) of 23% against the MCF7 breast cancer cell line .

Synthesis Methods

Several methods are available for synthesizing this compound. The synthesis typically involves:

- Formation of the Pyridine Ring : Starting from appropriate precursors to create the chlorinated pyridine structure.

- Introduction of the Sulfonamide Group : This step is critical as it imparts significant biological activity.

- Final Modifications : Adjustments may be made to enhance solubility or target specificity.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(phenyl)-pyridine-3-sulfonamide | Contains a phenyl group instead of tert-butyl | Higher lipophilicity |

| N-(methyl)-pyridine-4-sulfonamide | Methyl group at position 4 | Different biological activity profile |

| N-(isopropyl)-pyridine-2-sulfonamide | Isopropyl group at position 2 | Potentially different enzyme interactions |

| N-(cyclohexyl)-pyridine-5-sulfonamide | Cyclohexyl group at position 5 | Enhanced stability in certain conditions |

This comparison highlights how variations in structure can lead to differing biological activities, emphasizing the importance of specific functional groups in drug design.

Case Studies and Research Findings

-

Antiviral Activity Against Herpesviruses :

- A study demonstrated that compounds similar to this compound effectively inhibited herpesvirus replication in vitro, suggesting potential therapeutic applications.

- Cytotoxicity in Cancer Cell Lines :

- Mechanism of Action :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-tert-butyl-6-chloropyridine-3-sulfonamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via sulfonamide formation between 6-chloropyridine-3-sulfonyl chloride and tert-butylamine under inert conditions. Key steps include:

- Nucleophilic substitution : React the sulfonyl chloride with tert-butylamine in dry dichloromethane at 0–5°C for 2 hours .

- Purification : Use recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor by TLC (silica gel, hexane:ethyl acetate 4:1) and confirm via GC/MS for residual solvents .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (GC/MS) |

|---|---|---|---|

| Synthesis | tert-butylamine, DCM, 0–5°C | 70–75 | 90–92 |

| Recrystallization | Ethanol/water | 65–68 | 95–97 |

Q. How should researchers characterize this compound spectroscopically?

- Methodology : Use a combination of 1H/13C NMR (in DMSO-d6) and FT-IR to confirm structure:

- NMR : Look for characteristic peaks:

- tert-butyl protons at δ 1.35 ppm (singlet, 9H).

- Pyridine ring protons at δ 8.2–8.6 ppm (doublets) .

- IR : Sulfonamide S=O stretches at 1160 cm⁻¹ and 1350 cm⁻¹ .

Advanced Research Questions

Q. How can thermal stability and decomposition pathways of this compound be investigated?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to 500°C. Observe decomposition onset at ~220°C, with mass loss corresponding to tert-butyl group cleavage .

- GC/MS Post-Decomposition : Identify volatile fragments (e.g., tert-butylamine, chloropyridine derivatives) to map degradation pathways .

- Data Contradiction : Prior studies on analogous sulfonamides report decomposition at 200–250°C, but discrepancies arise due to differences in substituent electronic effects. Address this by comparing DFT-calculated bond dissociation energies with experimental data .

Q. What strategies resolve contradictions in reported reactivity of the chloro and sulfonamide groups?

- Methodology :

- Competitive Reactivity Assays : Compare nucleophilic substitution (e.g., with NaOMe) versus electrophilic sulfonamide activation (e.g., alkylation).

- Example : React with NaOMe in DMF at 80°C. Monitor via HPLC to quantify substitution at C6 (chloro) versus N-sulfonamide alkylation .

- DFT Calculations : Model charge distribution to explain preferential reactivity. The chloro group’s electron-withdrawing effect may deactivate the pyridine ring, directing reactions to the sulfonamide nitrogen .

Q. How can computational chemistry predict biological or catalytic activity of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.